(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid
Overview
Description
(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and an isopropylcarbamoyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized phenyl ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boron reagent like bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Chemistry: (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . It is also used in the synthesis of complex molecules and natural products.
Biology and Medicine: In biological research, this compound is used to develop inhibitors for enzymes and receptors. Its ability to form stable complexes with biomolecules makes it valuable in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its role in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy .
Mechanism of Action
The mechanism of action of (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is facilitated by the electronic properties of the fluoro and isopropylcarbamoyl substituents, which influence the reactivity of the phenyl ring.
Comparison with Similar Compounds
(3-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid: Similar structure but with a methylcarbamoyl group instead of an isopropylcarbamoyl group.
(3-Fluoro-5-isopropoxyphenyl)boronic acid: Similar structure but with an isopropoxy group instead of an isopropylcarbamoyl group.
Uniqueness: (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is unique due to the presence of both fluoro and isopropylcarbamoyl groups, which enhance its reactivity and stability in various chemical reactions. These substituents also provide specific electronic and steric effects that differentiate it from other similar compounds.
Properties
IUPAC Name |
[3-fluoro-5-(propan-2-ylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO3/c1-6(2)13-10(14)7-3-8(11(15)16)5-9(12)4-7/h3-6,15-16H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHDRBRWPWFWKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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